molecular formula C10H6O3S B10842060 2-oxo-2H-thiochromene-3-carboxylic acid CAS No. 66253-08-5

2-oxo-2H-thiochromene-3-carboxylic acid

Cat. No.: B10842060
CAS No.: 66253-08-5
M. Wt: 206.22 g/mol
InChI Key: CIMFYGICTNZOPT-UHFFFAOYSA-N
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Description

2-oxo-2H-thiochromene-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H6O3S It is a derivative of thiochromene, which is a sulfur-containing analog of chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-thiochromene-3-carboxylic acid typically involves the thia-Michael condensation reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the thiochromene ring.

Other methods for synthesizing 2H-thiochromene derivatives include enantioselective synthesis using amidine-based catalysts, multistep synthesis involving o-halobenzaldehyde-based reactions, and intramolecular alkyne iodo/hydroarylation reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-thiochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiochromene derivatives.

Scientific Research Applications

2-oxo-2H-thiochromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2H-thiochromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance . The compound binds to the active site of the enzyme, preventing its normal function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2H-thiochromene-3-carboxylic acid is unique due to the presence of the sulfur atom in its structure, which imparts different chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications in research and industry.

Properties

CAS No.

66253-08-5

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

2-oxothiochromene-3-carboxylic acid

InChI

InChI=1S/C10H6O3S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12)

InChI Key

CIMFYGICTNZOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)O

Origin of Product

United States

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